3-(4-Ethoxyphenyl)-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione
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Overview
Description
3-(4-Ethoxyphenyl)-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their ring(s)
Preparation Methods
The synthesis of 3-(4-Ethoxyphenyl)-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione involves multiple steps. The synthetic route typically starts with the preparation of the core triazepine structure, followed by the introduction of the ethoxyphenyl and phenyl groups. Common reagents used in these reactions include ethyl chloroformate, hydrazine, and various aromatic aldehydes. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Chemical Reactions Analysis
3-(4-Ethoxyphenyl)-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by the presence of a leaving group such as a halide. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials with unique properties, such as enhanced conductivity or improved mechanical strength
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar compounds to 3-(4-Ethoxyphenyl)-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione include other triazepine derivatives and heterocyclic compounds. These compounds share similar structural features but may differ in their specific functional groups or substituents. The uniqueness of this compound lies in its specific combination of ethoxyphenyl and phenyl groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
67744-85-8 |
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Molecular Formula |
C22H25N3O3 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-7-phenyl-2,4,7,8,9,10-hexahydropyridazino[1,2-a][1,2,5]triazepine-1,5-dione |
InChI |
InChI=1S/C22H25N3O3/c1-2-28-19-12-10-18(11-13-19)23-15-21(26)24-14-6-9-20(25(24)22(27)16-23)17-7-4-3-5-8-17/h3-5,7-8,10-13,20H,2,6,9,14-16H2,1H3 |
InChI Key |
YLPVMVFYOFVHQW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(=O)N3CCCC(N3C(=O)C2)C4=CC=CC=C4 |
Origin of Product |
United States |
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